

An In-depth Technical Guide to D-Ribose-13C-3 for Researchers

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Compound of Interest

Compound Name: *D-Ribose-13C-3*

Cat. No.: *B1161271*

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This technical guide provides a comprehensive overview of **D-Ribose-13C-3**, a stable isotope-labeled sugar crucial for metabolic research. It is intended for researchers, scientists, and drug development professionals engaged in studying cellular metabolism, particularly the pentose phosphate pathway (PPP), and in vivo metabolic flux analysis.

Introduction to D-Ribose-13C-3

D-Ribose-13C-3 is a specialized form of D-Ribose, a naturally occurring five-carbon monosaccharide, where the carbon atom at the third position (C3) is replaced with its stable, non-radioactive isotope, carbon-13 (^{13}C). This isotopic labeling makes **D-Ribose-13C-3** an invaluable tracer for elucidating metabolic pathways and quantifying the flux of metabolites through various cellular processes. Its primary application lies in metabolic flux analysis (MFA), a powerful technique used to measure the rates of intracellular reactions.^{[1][2]}

The introduction of the ^{13}C label at a specific position allows researchers to track the fate of the ribose molecule as it is metabolized. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the distribution of the ^{13}C label in downstream metabolites can be determined, providing a quantitative map of metabolic activity.^{[3][4]}

Chemical Structure and Properties

The chemical structure of **D-Ribose-13C-3** is identical to that of D-Ribose, with the exception of the isotopic substitution at the C3 position. In its open-chain form, it is an aldopentose, and in

aqueous solution, it predominantly exists in cyclic furanose and pyranose forms.

Chemical Structure

Below is a two-dimensional representation of the open-chain (aldehyde) form of **D-Ribose-13C-3**, highlighting the position of the ^{13}C label.

Caption: Linear form of **D-Ribose-13C-3** with the ^{13}C label at the C3 position.

Physicochemical Data

The key physicochemical properties of **D-Ribose-13C-3** are summarized in the table below. These properties are essential for its application in experimental settings, including the preparation of stock solutions and its use in cell culture media.

Property	Value	Reference(s)
Chemical Formula	$^{13}\text{CC}_4\text{H}_{10}\text{O}_5$	
Molecular Weight	151.12 g/mol	[5]
CAS Number	211947-12-5	
Appearance	White solid	
Isotopic Purity	Typically >98%	[6][7]
Chemical Purity	Typically $\geq 98\%$	[5]
Solubility	Soluble in water	

Applications in Metabolic Research

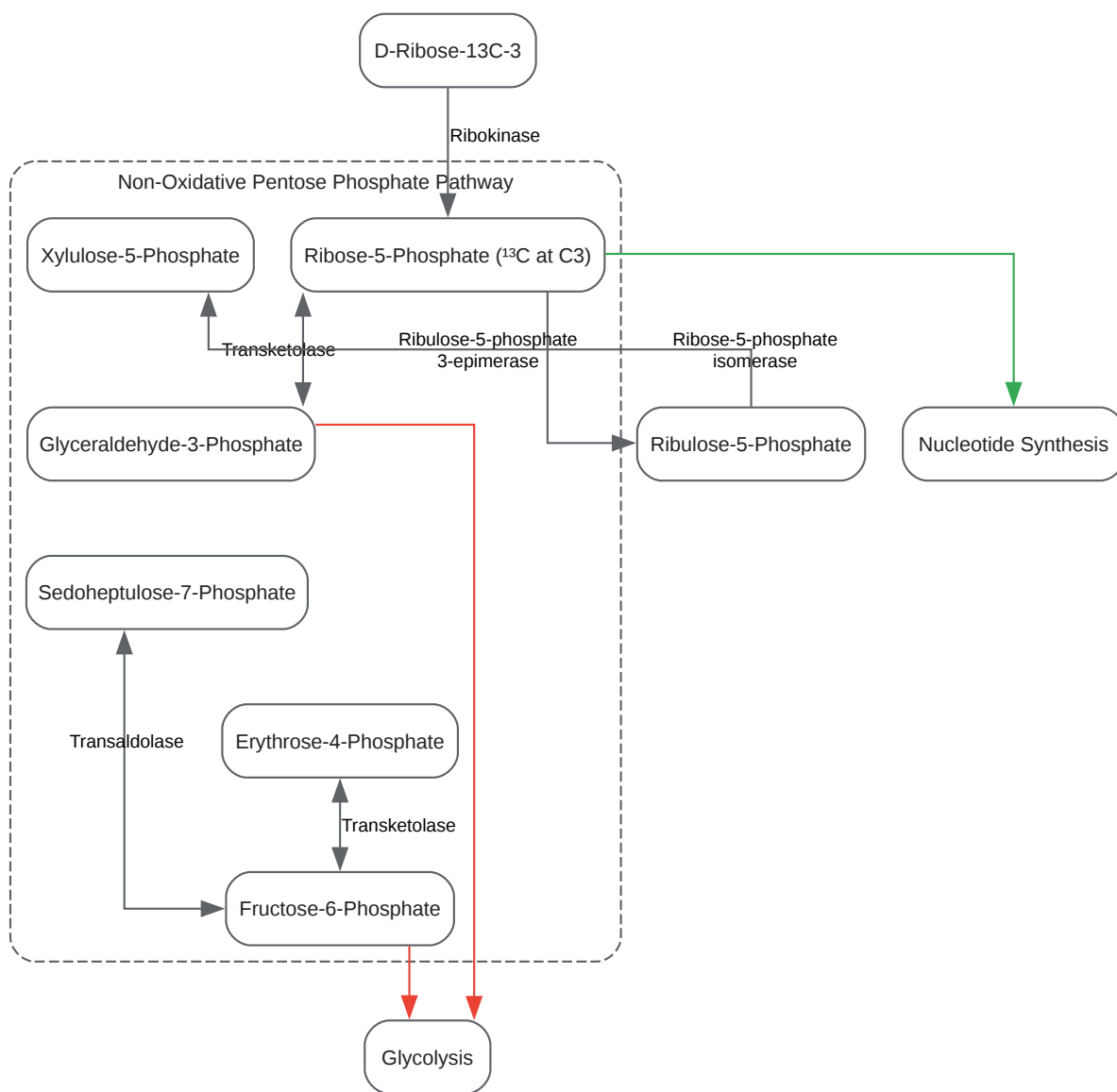
The primary application of **D-Ribose-13C-3** is as a tracer in ^{13}C -Metabolic Flux Analysis (^{13}C -MFA) to investigate the pentose phosphate pathway and its connections to other central carbon metabolism pathways like glycolysis.

Tracing the Pentose Phosphate Pathway (PPP)

The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and

for producing precursors for nucleotide biosynthesis, including ribose-5-phosphate.

When cells are supplied with **D-Ribose-13C-3**, the labeled ribose can enter the non-oxidative branch of the PPP. The enzymes transketolase and transaldolase then catalyze a series of carbon-shuffling reactions, leading to the redistribution of the ^{13}C label from the C3 position of ribose into various intermediates of the PPP and glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate. By analyzing the isotopic enrichment and the specific positions of the ^{13}C label in these metabolites, researchers can deduce the relative activities of the different enzymes in the pathway and quantify the metabolic fluxes.



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Caption: Metabolic fate of **D-Ribose-13C-3** in the non-oxidative Pentose Phosphate Pathway.

Experimental Protocols

The following sections outline a general workflow and specific methodologies for conducting a ^{13}C -metabolic flux analysis experiment using **D-Ribose-13C-3**.

General Experimental Workflow

A typical ^{13}C -MFA experiment involves several key stages, from cell culture to data analysis. The workflow is designed to ensure accurate and reproducible measurement of isotopic labeling patterns in metabolites.^{[8][9]}



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Caption: General workflow for a ^{13}C -Metabolic Flux Analysis experiment.

Detailed Methodologies

- **Cell Culture:** Culture the cells of interest in a chemically defined medium to ensure that all carbon sources are known. Grow the cells under controlled conditions (e.g., in a chemostat for microorganisms or a well-controlled incubator for mammalian cells) to achieve a metabolic steady state.^[10]
- **Introduction of Labeled Substrate:** Replace the standard medium with a medium containing **D-Ribose-13C-3** as the sole or a major carbon source. The concentration of the labeled substrate should be optimized for the specific cell type and experimental goals.
- **Isotopic Steady State:** Continue the culture in the labeling medium until an isotopic steady state is reached. This is the point at which the isotopic enrichment of intracellular metabolites becomes constant. The time to reach isotopic steady state varies depending on the organism and its metabolic rates.
- **Quenching:** Rapidly quench metabolic activity to prevent further changes in metabolite levels and isotopic labeling. For suspension cultures, this is often achieved by rapidly mixing the

cell suspension with a cold solvent, such as methanol at -20°C. For adherent cells, the medium is aspirated, and the cells are washed with a cold buffer before adding a quenching solution.

- Extraction: Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water, to separate polar metabolites from lipids and proteins.
- For GC-MS Analysis:
 - Hydrolysis (for RNA-ribose): To analyze the isotopic labeling of ribose incorporated into RNA, the RNA must first be hydrolyzed to its constituent ribonucleosides or ribose. This is typically done by acid hydrolysis.[\[1\]](#)
 - Derivatization: The extracted metabolites, which are often non-volatile, must be chemically modified to make them volatile for GC-MS analysis. A common derivatization method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[\[9\]](#)
- For NMR Analysis:
 - The extracted polar metabolites are typically lyophilized and then redissolved in a suitable deuterated solvent (e.g., D₂O) for NMR analysis.

Analytical Methods

GC-MS is a widely used technique for ¹³C-MFA. It separates the derivatized metabolites by gas chromatography, and then the mass spectrometer detects the mass-to-charge ratio of the fragments of these metabolites. The incorporation of ¹³C results in a mass shift in the fragments, allowing for the determination of the mass isotopomer distribution.[\[11\]](#)[\[12\]](#)

NMR spectroscopy provides detailed information about the specific positions of ¹³C atoms within a molecule. While generally less sensitive than MS, NMR can distinguish between positional isomers, which can be crucial for resolving certain metabolic fluxes. Techniques like 1D and 2D ¹³C NMR are used to analyze the isotopic enrichment at specific carbon positions.[\[4\]](#)[\[13\]](#)[\[14\]](#)

Data Analysis and Interpretation

The raw data from MS or NMR analysis consists of isotopomer distributions for various metabolites. This data is then used in computational models to estimate the intracellular metabolic fluxes.

- **Correction for Natural Abundance:** The measured isotopomer distributions must be corrected for the natural abundance of ^{13}C (approximately 1.1%).
- **Metabolic Modeling:** A stoichiometric model of the relevant metabolic network is constructed. This model defines the relationships between metabolites and reactions.
- **Flux Estimation:** Software packages such as INCA or Metran are used to estimate the metabolic fluxes by minimizing the difference between the experimentally measured isotopomer distributions and the distributions predicted by the metabolic model for a given set of fluxes.[8]
- **Statistical Analysis:** A statistical analysis is performed to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Conclusion

D-Ribose-13C-3 is a powerful tool for researchers and professionals in the fields of metabolic engineering, drug discovery, and biomedical research. Its use in ^{13}C -metabolic flux analysis provides unparalleled insights into the intricate workings of central carbon metabolism, particularly the pentose phosphate pathway. By following rigorous experimental protocols and employing sophisticated data analysis techniques, **D-Ribose-13C-3** can be used to generate high-resolution maps of metabolic fluxes, thereby advancing our understanding of cellular physiology in health and disease.

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